bpV(phen)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

bpV(phen) is a potent, broad-spectrum protein tyrosine phosphatase (PTP) and PTEN inhibitor . It is an insulin receptor kinase activator . It has been found to inhibit the proliferation of the protozoan parasite Leishmania in vitro .

Chemical Reactions Analysis

bpV(phen) is known to inhibit protein tyrosine phosphatases (PTP) and PTEN, and it activates the insulin receptor kinase . It has been found to inhibit the proliferation of the protozoan parasite Leishmania in vitro . It also induces the secretion of a large number of chemokines and pro-inflammatory cytokines, and it activates a Th1-type pathway (IL-12, IFNγ) .

Physical And Chemical Properties Analysis

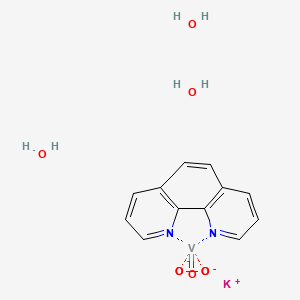

The molecular formula of bpV(phen) is C12H8KN2O5V, and its molecular weight is 350.24 . It is a solid substance . The product is recommended to be stored under the conditions specified in the Certificate of Analysis .

科学的研究の応用

Insulin Receptor Kinase Activation

bpV(phen) acts as an activator of the insulin receptor kinase (IRK). By inhibiting associated protein tyrosine phosphatases, it promotes downstream signaling pathways, including the activation of PI3-kinase . This application is significant in diabetes research, where enhancing insulin signaling can have therapeutic benefits.

PTEN Inhibition

The compound exhibits selectivity for PTEN (phosphatase and tensin homolog), a tumor suppressor phosphatase involved in cell cycle regulation. With IC50 values of 38 nM for PTEN, bpV(phen) is used to study PTEN’s role in various cancers and its potential as a therapeutic target .

Anti-Inflammatory Effects

bpV(phen) has demonstrated anti-inflammatory effects in conditions of oxidative stress. It shows inhibitory effects on oxidative stress-induced cardiomyocyte injury, which may be modulated by the action of reactive oxygen species on PTEN . This application is crucial in cardiovascular research, particularly in understanding myocardial infarction.

Leishmaniasis Treatment

In parasitology, bpV(phen) has shown a protective effect against the progression of leishmaniasis by mediating nitric oxide-dependent microbicidal action . This application is vital for developing new treatments for parasitic diseases.

Wound Healing

bpV(phen) is being researched for its role in lung epithelial wound repair. It targets PTEN, which is a molecular target in the wound healing process . This could lead to advancements in treatments for lung injuries and diseases.

Anti-Angiogenic and Anti-Tumor Activity

The compound has been found to induce apoptosis and possesses anti-angiogenic and anti-tumor activities . These properties are explored in cancer research to develop novel anti-cancer therapies.

Phosphatase Inhibition

bpV(phen) inhibits several different protein tyrosine phosphatases (PTPs), with implications for cell signaling research. It affects pathways like PI3K/Akt/mTOR, which are crucial in cell growth and survival .

Corneal Epithelial Wound Healing

The compound has been associated with the modulation of corneal epithelial wound healing. It interacts with protein tyrosine phosphatases (PTPs)-1B and the c-Met receptor, which are important in the healing process .

作用機序

Target of Action

The primary target of bpV(phen) (potassium hydrate) is PTEN (Phosphatase and Tensin Homolog) , a tumor suppressor phosphatase involved in cell cycle regulation . PTEN plays a crucial role in cellular processes such as growth, proliferation, and survival. The compound also targets other protein tyrosine phosphatases (PTPs) like PTP-β and PTP-1β .

Mode of Action

bpV(phen) acts as an inhibitor of PTEN and other PTPs. It selectively inhibits PTEN with an IC50 value of 38 nM, compared to 343 nM for PTP-β and 920 nM for PTP-1β . By inhibiting these phosphatases, bpV(phen) can influence the regulation of the cell cycle and other cellular processes.

Biochemical Pathways

bpV(phen) impacts several biochemical pathways. By inhibiting PTEN and other PTPs, it can activate the insulin receptor kinase (IRK) and promote downstream signaling, including the activation of PI3-kinase . This can lead to changes in cell growth, proliferation, and survival.

Pharmacokinetics

Its solubility in water (20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The inhibition of PTEN and other PTPs by bpV(phen) can lead to various cellular effects. For instance, it has been shown to have anti-inflammatory effects in oxidative stress, including inhibitory effects on oxidative stress-induced cardiomyocyte injury . These effects may be partially modulated by the action of reactive oxygen species (ROS) on PTEN .

Safety and Hazards

bpV(phen) may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to rinse with plenty of water and consult a physician . If inhaled or swallowed, medical attention should be sought immediately . It is advised to avoid breathing dust, mist, or gas, and to ensure adequate ventilation .

特性

IUPAC Name |

potassium;oxovanadium;1,10-phenanthroline;diperoxide;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.K.2O2.3H2O.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;;;3*1H2;;/q;+1;2*-2;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKKVRTYBGPOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[O-][O-].[O-][O-].O=[V].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14KN2O8V-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary molecular target of bpV(phen)?

A: BpV(phen) primarily targets protein tyrosine phosphatases (PTPs). [, , ] It exerts its effects by inhibiting the activity of these enzymes. [, , , ]

Q2: How does bpV(phen) affect insulin signaling?

A: BpV(phen) exhibits insulin-mimetic properties by inhibiting PTPs associated with the insulin receptor kinase (IRK). [, ] This inhibition prevents the dephosphorylation of IRK, leading to prolonged activation of the IRK and downstream insulin signaling pathways. [, , , ]

Q3: Does bpV(phen) influence glucose metabolism?

A: Yes, bpV(phen) demonstrates insulin-like effects on glucose metabolism. Research suggests that it can stimulate glucose transport into skeletal muscle [], promote glycogen synthesis [, ], and inhibit hepatic glucose output. []

Q4: How does bpV(phen) affect the PI3K/Akt pathway?

A: BpV(phen) can influence the PI3K/Akt pathway by inhibiting PTEN (phosphatase and tensin homolog deleted on chromosome ten), a negative regulator of PI3K. [, , ] This inhibition leads to increased Akt phosphorylation and activation of downstream targets. []

Q5: Can bpV(phen) impact mitogen-activated protein kinase (MAPK) pathways?

A: Yes, studies have shown that bpV(phen) can activate MAPKs, including ERK1/2, JNK, and p38. [, , , ] This activation is thought to occur through the inhibition of specific PTPs involved in the negative regulation of MAPK pathways. []

Q6: What is the molecular formula and weight of bpV(phen)?

A: The molecular formula of bpV(phen) is C12H8N2O7V·K. It has a molecular weight of 402.3 g/mol. []

Q7: Are there any spectroscopic data available for bpV(phen)?

A: Yes, spectroscopic characterization of bpV(phen) has been performed using various techniques, including 51V NMR, 1H NMR, 13C NMR, ESI-MS, and IR spectroscopy. [] These techniques have been used to study its structure, stability, and interactions in solution. [, ]

Q8: Does bpV(phen) possess catalytic properties?

A: BpV(phen) itself does not exhibit inherent catalytic activity. Its mode of action primarily involves the inhibition of catalytic activity of its target enzymes, the PTPs. [, , , ]

Q9: Have computational approaches been used to study bpV(phen)?

A: While the provided research does not offer detailed insights into computational studies on bpV(phen), its interactions with imidazole in solution have been investigated using NMR techniques, providing insights into its structure-activity relationship. [] Further computational studies could explore its binding mode with target PTPs and facilitate the design of more potent and selective inhibitors.

Q10: How do structural modifications of bpV(phen) affect its activity?

A: Research comparing bpV(phen) with other peroxovanadium compounds, like bpV(pic), highlights the influence of the ancillary ligand on both potency and tissue selectivity. [] This suggests that modifications to the ancillary ligand could be explored to optimize its pharmacological properties. []

Q11: Are there specific formulation strategies mentioned for bpV(phen)?

A: The research mentions the use of bpV(phen) in transdermal drug delivery systems, indicating its potential for non-invasive administration. [] Further research is needed to explore and optimize formulations to enhance its stability, solubility, and bioavailability for different routes of administration.

Q12: What are the effects of bpV(phen) on cell survival?

A: BpV(phen) exhibits a bimodal effect on cell survival. It demonstrates survival-enhancing effects at lower concentrations, likely by activating ERK signaling. [] Conversely, at higher concentrations, it can induce cell death through the activation of JNK and p38 MAPK pathways and caspase-3 activation. []

Q13: How effective is bpV(phen) in animal models of disease?

A: BpV(phen) has shown promising results in various animal models. For instance, it significantly reduced the progression of Leishmania infection in mice, highlighting its potential as an anti-parasitic agent. [, ] Additionally, in a rat model of spinal cord injury, intrathecal infusions of bpV(phen) showed remarkable neuroprotective effects, significantly improving axonal survival and functional recovery. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。